molecular formula C10H12N4O B1433866 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline CAS No. 1609394-10-6

2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Cat. No.: B1433866
CAS No.: 1609394-10-6
M. Wt: 204.23 g/mol
InChI Key: FIAZRZSVFOMYSD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the preparation of pyridazines, which modulate cytokine activity . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to modulation of their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . This indicates its potential in modulating cellular processes and pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to interact with specific binding sites, thereby modulating the activity of the target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. It is essential to determine the optimal dosage to maximize its benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

The synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline typically involves the following steps :

    Synthesis of 1-methyl-1H-1,2,4-triazole-3-amine: This intermediate is prepared first.

    Reaction with 2-methoxybenzene boronic acid: The intermediate is then reacted with 2-methoxybenzene boronic acid in an organic solvent under suitable reaction conditions and in the presence of a catalyst.

    Hydrogenation: The reaction mixture is subjected to hydrogenation using a high-pressure reactor, methanol, sodium bicarbonate, and palladium on carbon (Pd/C) as a catalyst. The reaction is carried out at 20°C for 6 hours, followed by heating to 45°C until completion.

    Isolation and Purification: The product is isolated by filtration, washed with brine, and dried under vacuum at 45°C, yielding this compound with high purity and yield.

Chemical Reactions Analysis

2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, with various electrophiles.

    Common Reagents and Conditions: Typical reagents include hydrogen, palladium on carbon (Pd/C), sodium bicarbonate, and organic solvents like methanol. Reaction conditions often involve controlled temperatures and pressures.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, hydrogenation yields the reduced form of the compound.

Scientific Research Applications

2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline has several scientific research applications :

Comparison with Similar Compounds

2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline can be compared with other similar compounds, such as :

    2-Methoxy-3-(1H-1,2,4-triazol-3-yl)aniline: Lacks the methyl group on the triazole ring.

    3-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline: Lacks the methoxy group.

    2-Methoxy-3-(1H-1,2,4-triazol-1-yl)aniline: Has a different substitution pattern on the triazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-14-6-12-10(13-14)7-4-3-5-8(11)9(7)15-2/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAZRZSVFOMYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C2=C(C(=CC=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609394-10-6
Record name 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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